Benztropine mesylate
Benztropine mesylate
Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04)
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Brand Name:
Vulcanchem
CAS No.:
132-17-2
VCID:
VC0520935
InChI:
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
SMILES:
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Molecular Formula:
C22H29NO4S
Molecular Weight:
403.5 g/mol
Benztropine mesylate
CAS No.: 132-17-2
Cat. No.: VC0520935
Molecular Formula: C22H29NO4S
Molecular Weight: 403.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04) A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine. |
|---|---|
| CAS No. | 132-17-2 |
| Molecular Formula | C22H29NO4S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
| Standard InChI | InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | CPFJLLXFNPCTDW-UHFFFAOYSA-N |
| Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
| SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
| Canonical SMILES | CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
| Appearance | White to light yellow crystalline powder. |
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